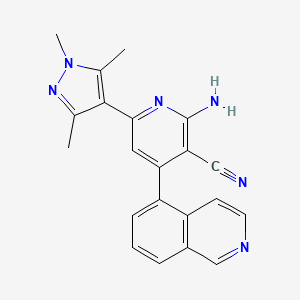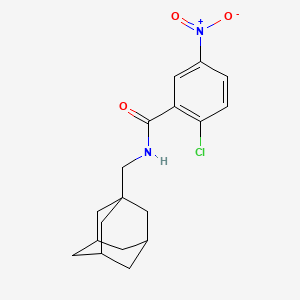
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile, also known as TPN-6, is a novel compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the inhibition of the protein kinase activity of Aurora-A and Aurora-B, which are essential for cell division and proliferation. By inhibiting these proteins, 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has also been found to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune response. 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is its high potency and selectivity towards Aurora-A and Aurora-B kinases. This makes it an ideal candidate for further development as an anticancer agent. However, one of the limitations of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another direction is to explore its potential use in other diseases, such as inflammation and oxidative stress-related diseases. Additionally, further research is needed to improve the solubility and bioavailability of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile for better clinical application.
Conclusion:
In conclusion, 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is a novel compound with promising potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile and to develop it as an effective and safe therapeutic agent.
Synthesemethoden
The synthesis of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the reaction of 2-amino-4-isoquinolinecarboxylic acid with 1,3,5-trimethyl-1H-pyrazol-4-ylamine and 2-cyano-6-(dimethylamino)pyridine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF). The crude product is then purified using column chromatography, resulting in 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has been studied extensively for its potential use in various scientific research applications. One of its main applications is in the field of cancer research, where it has shown promising results as an anticancer agent. 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells.
Eigenschaften
IUPAC Name |
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-12-20(13(2)27(3)26-12)19-9-17(18(10-22)21(23)25-19)16-6-4-5-14-11-24-8-7-15(14)16/h4-9,11H,1-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQQBVOIJZZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=C(C(=C2)C3=CC=CC4=C3C=CN=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)

![N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5299722.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5299734.png)

![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime](/img/structure/B5299746.png)
![1-(3-methylphenyl)-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5299758.png)
![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)
